N-(6-methylheptan-2-yl)-4-nitrobenzamide
Description
N-(6-Methylheptan-2-yl)-4-nitrobenzamide is an amide derivative featuring a 4-nitrobenzoyl group linked to a branched aliphatic amine (6-methylheptan-2-yl). The nitro group at the para position of the benzamide is a key pharmacophore, influencing electronic properties and bioactivity.
Properties
IUPAC Name |
N-(6-methylheptan-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)5-4-6-12(3)16-15(18)13-7-9-14(10-8-13)17(19)20/h7-12H,4-6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMWEUFNXBWUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 6-methylheptan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylheptan-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-(6-methylheptan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 6-methylheptan-2-amine.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-(6-methylheptan-2-yl)-4-nitrobenzamide serves as a crucial building block for synthesizing more complex organic molecules. Its nitro group can undergo various transformations, making it versatile for creating derivatives with tailored properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Reduction | Nitro group reduction to amine using palladium catalysts | 4-amino-N-(6-methylheptan-2-yl)benzamide |
| Substitution | Nucleophilic aromatic substitution with different nucleophiles | Various substituted benzamides |
| Hydrolysis | Hydrolysis of the amide bond | 4-nitrobenzoic acid and 6-methylheptan-2-amine |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects on cancer cells.
Case Study: Anticancer Activity
A study conducted on various nitro compounds, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression was highlighted, suggesting its potential as a therapeutic agent.
Medicinal Applications
Therapeutic Agent Exploration
this compound is being explored for its therapeutic potential in treating various diseases. Its interactions with biological targets make it a candidate for drug development, especially in targeting specific cellular pathways.
Table 2: Potential Therapeutic Targets
| Target Type | Interaction Mechanism | Implications |
|---|---|---|
| Enzymes | Inhibition of enzyme activity | Modulation of metabolic pathways |
| Receptors | Binding to specific receptors | Alteration of signaling pathways |
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials and as a precursor in synthesizing other industrially relevant compounds. Its unique properties allow for the formulation of specialized products in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent attached to the 4-nitrobenzamide moiety significantly impacts molecular properties. Key analogs include:
Notes:
Comparison :
Spectral and Fragmentation Patterns
Mass spectrometry (MS) fragmentation pathways differ based on substituent stability:
Notes:
Comparison :
- Bulky substituents (e.g., benzothiazole) enhance antitumor activity via improved target binding .
Biological Activity
N-(6-methylheptan-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer research.
Chemical Structure and Properties
This compound features a nitro group attached to a benzamide structure, which is essential for its biological activity. The presence of the 6-methylheptan-2-yl side chain enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity
1. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Nitro-containing compounds are known to exhibit activity against various pathogens through mechanisms that often involve the reduction of the nitro group to form reactive intermediates. These intermediates can bind to DNA, leading to cellular damage and death .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 μg/mL | |
| Staphylococcus aureus | 8 μg/mL | |
| Candida albicans | 32 μg/mL |
2. Anticancer Activity
Research indicates that this compound may also have anticancer properties. The nitro group can undergo bioreduction, leading to the formation of cytotoxic species that can inhibit tumor cell proliferation. Studies have shown that similar nitrobenzamide derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various nitro compounds, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
The mechanism of action for this compound involves several pathways:
- Bioreduction : The nitro group can be reduced enzymatically to form reactive amine derivatives, which can interact with cellular macromolecules such as DNA and proteins .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For example, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
Research Applications
This compound has potential applications in:
- Drug Development : Its unique structure makes it a valuable candidate for further modification and optimization in drug discovery programs targeting microbial infections and cancer.
- Chemical Biology : The compound serves as a tool for studying the biochemical pathways influenced by nitro compounds, providing insights into their therapeutic potential and mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
